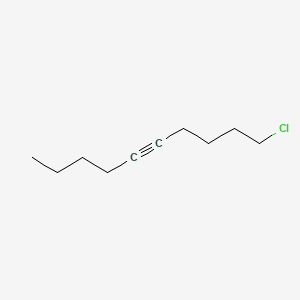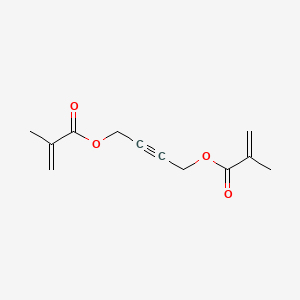
2-Butyne-1,4-diol dimethacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyne-1,4-diol dimethacrylate is an organic compound that features both alkyne and diol functional groups. This compound is known for its versatility in various chemical reactions and its applications in different fields such as polymer chemistry, materials science, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
2-Butyne-1,4-diol dimethacrylate can be synthesized through the esterification of 2-butyne-1,4-diol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the dimethacrylate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality dimethacrylate suitable for various applications.
化学反应分析
Types of Reactions
2-Butyne-1,4-diol dimethacrylate undergoes several types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Ethers, esters.
科学研究应用
2-Butyne-1,4-diol dimethacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Materials Science: The compound is employed in the development of advanced materials with specific mechanical and thermal properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive molecules and pharmaceutical agents.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
作用机制
The mechanism of action of 2-butyne-1,4-diol dimethacrylate involves its interaction with various molecular targets and pathways. The alkyne group can undergo cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
相似化合物的比较
Similar Compounds
1,4-Butynediol: Similar in structure but lacks the methacrylate groups.
2-Butene-1,4-diol: Contains a double bond instead of a triple bond.
1,4-Butanediol: Saturated diol without any alkyne or methacrylate groups.
Uniqueness
2-Butyne-1,4-diol dimethacrylate is unique due to its combination of alkyne and methacrylate functional groups, which provide it with distinct reactivity and versatility in various chemical reactions and applications.
属性
CAS 编号 |
67905-43-5 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
4-(2-methylprop-2-enoyloxy)but-2-ynyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h1,3,7-8H2,2,4H3 |
InChI 键 |
LFWWWRPUVDIHKC-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCC#CCOC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


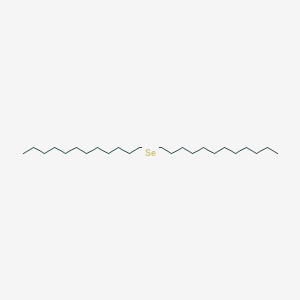
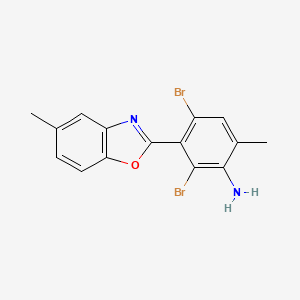

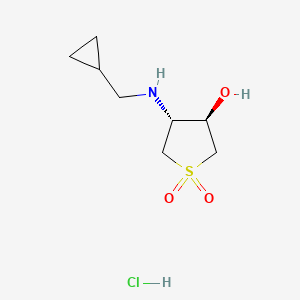


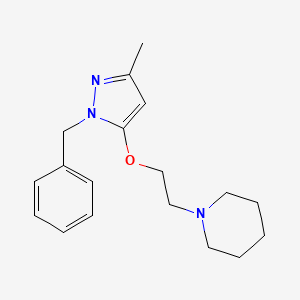
![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)

![2-ethyl-3-[(Z)-2-ethynyloct-1-enyl]-2-methyloxirane](/img/structure/B13798709.png)

